ethyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the bromination of 1,5-dimethyl-1H-pyrazole-4-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in an appropriate solvent such as dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvent and brominating agent may vary based on cost and availability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives.
Oxidation Reactions: Products include oxides or higher oxidation state compounds.
Reduction Reactions: Products include hydrogenated derivatives.
Scientific Research Applications
Ethyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate their activity and downstream signaling pathways.
DNA Interaction: Binding to DNA and interfering with replication or transcription processes.
Comparison with Similar Compounds
Ethyl 3-bromo-1,5-dimethyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds such as:
Ethyl 3-bromo-1H-pyrazole-4-carboxylate: Lacks the additional methyl groups, which may affect its reactivity and biological activity.
Ethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate: Positional isomer with different substitution pattern, leading to variations in chemical and biological properties.
1,5-Dimethyl-1H-pyrazole-4-carboxylate: Non-brominated analogue, which may have different reactivity and applications.
This compound stands out due to its unique combination of bromine and methyl groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H11BrN2O2 |
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Molecular Weight |
247.09 g/mol |
IUPAC Name |
ethyl 3-bromo-1,5-dimethylpyrazole-4-carboxylate |
InChI |
InChI=1S/C8H11BrN2O2/c1-4-13-8(12)6-5(2)11(3)10-7(6)9/h4H2,1-3H3 |
InChI Key |
UEGGYFLOLLLBCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1Br)C)C |
Origin of Product |
United States |
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